molecular formula C10H11BrOS B14038622 1-Bromo-3-(2-(methylthio)phenyl)propan-2-one

1-Bromo-3-(2-(methylthio)phenyl)propan-2-one

Cat. No.: B14038622
M. Wt: 259.16 g/mol
InChI Key: VDLHSPCOWAZROX-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrOS. It is a brominated ketone with a methylthio group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-(2-(methylthio)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-(methylthio)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(2-(methylthio)phenyl)propan-2-one is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Biological Activity

1-Bromo-3-(2-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a bromine atom and a methylthio group, suggests interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C11_{11}H13_{13}BrOS
  • Molecular Weight : Approximately 287.22 g/mol

Structural Features

The compound consists of:

  • A bromine atom which may influence its reactivity.
  • A methylthio group that can enhance lipophilicity and biological interactions.
  • A propan-2-one moiety that contributes to its chemical behavior.

This compound has been investigated for its potential to interact with various enzymes and receptors. The presence of the bromine atom is thought to enhance binding affinity to biological targets, which may lead to inhibition or activation of specific biochemical pathways.

Potential Interactions

  • Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent research highlights the anticancer properties of similar compounds within the same structural class. For instance, compounds with analogous structures have demonstrated significant antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231).

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative activity of structurally related compounds reported IC50_{50} values ranging from 10–33 nM against MCF-7 cells, indicating strong potential for therapeutic applications in oncology .

CompoundIC50_{50} (nM)Cell Line
CA-43.9MCF-7
This compoundTBDTBD

Antimicrobial Activity

Research into the antimicrobial properties of this compound is ongoing. Preliminary findings suggest that it may exhibit activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves bromination reactions. The synthetic pathway can be optimized for yield and purity, which is crucial for biological testing.

Synthetic Route Overview

  • Starting Material : 3-(2-(methylthio)phenyl)propan-2-one
  • Reagent : N-bromosuccinimide (NBS)
  • Solvent : Methanol
  • Yield : Approximately 76.8% under optimized conditions .

Comparison with Similar Compounds

This compound shares structural similarities with several other compounds known for their biological activities. Understanding these relationships can provide insights into its potential applications.

Compound NameStructural FeaturesNotable Activity
1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-oneEthyl group additionAnticancer activity
1-Bromo-3-(2-ethyl-6-(methylthio)phenyl)propan-2-oneEthyl group at different positionAntimicrobial properties

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-bromo-3-(2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11BrOS/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5H,6-7H2,1H3

InChI Key

VDLHSPCOWAZROX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1CC(=O)CBr

Origin of Product

United States

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